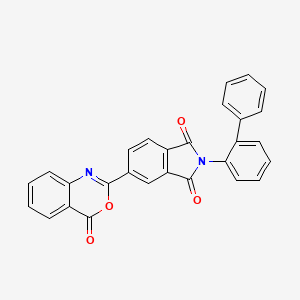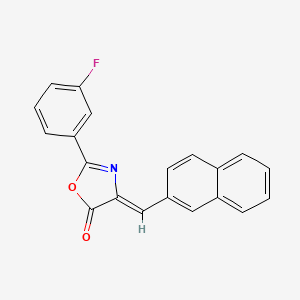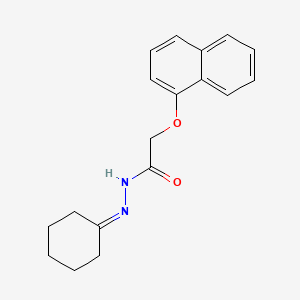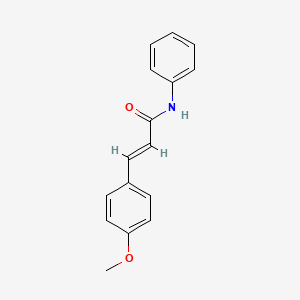
(3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family It is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 5th position, and a phenylhydrazinylidene group at the 3rd position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Bromination: The starting material, 5-methylindole, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.
Hydrazone Formation: The brominated intermediate is then reacted with phenylhydrazine under acidic conditions to form the hydrazone derivative.
Cyclization: The hydrazone derivative undergoes cyclization to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Amino derivatives.
Substitution: Substituted indole derivatives with different functional groups at the 6th position.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Cancer Research: Potential use in cancer research due to its ability to interact with specific molecular targets.
Industry:
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of (3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In cancer research, it may induce apoptosis or inhibit cell proliferation by interacting with signaling pathways involved in cell growth and survival.
類似化合物との比較
- (3Z)-6-chloro-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one
- (3Z)-6-fluoro-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one
- (3Z)-6-iodo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one
Uniqueness: The presence of the bromine atom at the 6th position imparts unique chemical reactivity and biological activity to (3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
特性
分子式 |
C15H12BrN3O |
|---|---|
分子量 |
330.18 g/mol |
IUPAC名 |
6-bromo-5-methyl-3-phenyldiazenyl-1H-indol-2-ol |
InChI |
InChI=1S/C15H12BrN3O/c1-9-7-11-13(8-12(9)16)17-15(20)14(11)19-18-10-5-3-2-4-6-10/h2-8,17,20H,1H3 |
InChIキー |
SIPJPDTZKJTWOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11691620.png)
![5-(4-tert-butylphenyl)-3-{[(3-chlorophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11691639.png)
![(2E)-2-[(4-bromophenyl)imino]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11691645.png)

![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B11691654.png)
![N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B11691655.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691660.png)



![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11691678.png)
![(5Z)-3-(3-Chlorophenyl)-5-({4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11691685.png)

![(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691688.png)
